molecular formula C12H15NO3 B183096 N-(2,6-Dimethyl-phenyl)-succinamic acid CAS No. 24245-01-0

N-(2,6-Dimethyl-phenyl)-succinamic acid

Cat. No. B183096
CAS RN: 24245-01-0
M. Wt: 221.25 g/mol
InChI Key: ANORGLROOXVGGO-UHFFFAOYSA-N
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Description

N-(2,6-Dimethyl-phenyl)-succinamic acid is a chemical compound that belongs to the class of succinamic acids, which are derivatives of succinic acid where an amine group is introduced to the succinic acid backbone. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The synthesis and characterization of N-substituted succinamic acid compounds have been explored, with various substituents providing a range of physical and chemical properties .

Synthesis Analysis

The synthesis of N-substituted succinamic acid compounds typically involves the acylation reaction of succinic anhydride with different amines. For instance, the reaction with 2-amino pyridine, N-methyl piperazine, p-chloroaniline, aniline, and tertiary butyl amine has been reported, with the optimal conditions being a 1:1 ratio of succinic anhydride to amine, a reaction temperature of 15 °C, and a reaction time of 5 hours. The yields of these reactions can be quite high, with the highest reported yield being 85.6% .

Molecular Structure Analysis

The molecular structure of N-substituted succinamic acids can be complex, with multiple planar fragments comprising the molecule. For example, in the related compound N-[2-(trifluoromethyl)phenyl]succinamic acid, the molecule consists of three planar fragments: the aromatic ring, the core portion, and the acid functionality. The dihedral angles between these fragments can vary, indicating different spatial arrangements and potential for intermolecular interactions .

Chemical Reactions Analysis

N-substituted succinamic acids can participate in various chemical reactions due to their functional groups. For example, the presence of the amide and acid functionalities allows for the formation of hydrogen bonds, as observed in the crystal structure of N-[2-(trifluoromethyl)phenyl]succinamic acid, where N-H...O and O-H...O hydrogen bonds result in a one-dimensional chair-shaped ribbon structure . Additionally, these compounds can act as catalysts, as seen with Succinimide-N-sulfonic acid, which catalyzes the synthesis of tetrahydrobenzo[c]acridine-8(7H)-one derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-substituted succinamic acids are influenced by their molecular structures. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. For example, the characterisation of 2-benzyl-3-phenylsuccinic acids revealed that the erythro and threo diastereoisomers have different melting points, which is indicative of their distinct physical properties . The Hirshfeld surface study and frontier molecular orbital analyses, such as those performed on N-[2-(trifluoromethyl)phenyl]succinamic acid, provide insights into the intermolecular interactions and electronic properties of these compounds .

Scientific Research Applications

Insulinotropic Action

N-(2,6-Dimethyl-phenyl)-succinamic acid derivatives, such as succinic acid dimethyl ester (SAD), have been explored for their insulinotropic properties, which could be beneficial in treating type 2 diabetes. Studies have shown that SAD can significantly enhance insulin output evoked by high concentrations of D-glucose in both normoglycemic and hyperglycemic rat models, without affecting glucagon secretion. This suggests a potential application of SAD and its derivatives in stimulating insulin release, particularly in conditions characterized by B-cell glucotoxicity, such as type 2 diabetes (Leclercq-Meyer & Malaisse, 1994).

Metabolic Studies

Research on the metabolism and disposition of N-(2,6-Dimethyl-phenyl)-succinamic acid derivatives has provided insights into their pharmacokinetic profiles. For instance, studies on N-(3,5-dichlorophenyl)succinimide (NDPS), a related compound, have shown extensive metabolism in rats, producing several hydroxylated metabolites that could be involved in the compound's nephrotoxic effects. Understanding the metabolic pathways of these compounds is crucial for assessing their safety and efficacy as potential therapeutic agents (Griffin & Harvison, 1998).

Nutritional and Gastrointestinal Effects

Succinic acid derivatives have also been studied for their nutritional and gastrointestinal effects. For example, N-succinyl-chitosan systems have been evaluated for their potential in delivering therapeutics, such as 5-aminosalicylic acid, to the colon for the treatment of inflammatory bowel disease. These systems have shown promising results in experimental models, suggesting potential applications in enhancing the effectiveness of gastrointestinal treatments (Mura et al., 2011).

Combination Therapies

There is also interest in the synergistic effects of succinic acid derivatives with other therapeutic agents. For instance, the combination of succinic acid dimethyl ester with exendin-4, a peptide related to GLP-1, has been shown to act synergistically in enhancing insulin secretion in animal models. This suggests potential applications in combination therapies for the treatment of type 2 diabetes, where the insulinotropic effects of multiple agents could be harnessed for greater therapeutic benefit (Cancelas et al., 2001).

Safety And Hazards

“N-(2,6-Dimethylphenyl)chloroacetamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(2,6-dimethylanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-8-4-3-5-9(2)12(8)13-10(14)6-7-11(15)16/h3-5H,6-7H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANORGLROOXVGGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20320459
Record name N-(2,6-Dimethyl-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,6-Dimethyl-phenyl)-succinamic acid

CAS RN

24245-01-0
Record name 24245-01-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359862
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2,6-Dimethyl-phenyl)-succinamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20320459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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